molecular formula C18H14Cl2FN3OS B2823852 4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 893680-70-1

4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2823852
CAS RN: 893680-70-1
M. Wt: 410.29
InChI Key: FWTRPYDCAPHLHD-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H14Cl2FN3OS and its molecular weight is 410.29. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Synthesis of tetrahydropyrimidine derivatives, including compounds similar to the one , has demonstrated significant antimicrobial activities. These compounds have been evaluated for their ability to inhibit bacterial and fungal growth, with some exhibiting significant inhibition compared to standard drugs. For instance, the synthesis and evaluation of certain tetrahydropyrimidine-2-thione derivatives have shown potential as antimicrobial agents against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm formation capabilities (Akbari et al., 2008); (Limban et al., 2011).

Anti-Inflammatory and Analgesic Applications

Research on benzodifuranyl derivatives of tetrahydropyrimidines has identified compounds with notable anti-inflammatory and analgesic activities. These studies have led to the discovery of compounds that inhibit cyclooxygenase enzymes, showing potential as anti-inflammatory and analgesic agents. This research indicates the utility of such compounds in developing new therapeutic agents with improved selectivity and efficacy (Abu‐Hashem et al., 2020).

Catalysis in Synthesis

The compound and its derivatives have also been used in chemical synthesis as intermediates. For example, sodium hydrogen sulfate has been employed as a catalyst in the synthesis of diaryl-tetrahydropyrimidine carboxamides, demonstrating the compound's role in facilitating chemical reactions leading to moderate to high yields of desired products. This showcases the compound's versatility in synthetic organic chemistry (Gein et al., 2018).

Antihypertensive and Anti-ulcer Activities

Further research into dihydropyrimidine derivatives has explored their antihypertensive and anti-ulcer activities. These studies suggest potential therapeutic applications for cardiovascular and gastrointestinal disorders, indicating a broad spectrum of pharmacological activities beyond antimicrobial effects (Rana et al., 2004); (Rana et al., 2011).

properties

IUPAC Name

4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3OS/c1-9-15(17(25)23-14-5-3-2-4-13(14)21)16(24-18(26)22-9)11-7-6-10(19)8-12(11)20/h2-8,16H,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTRPYDCAPHLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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